

# The Pivotal Role of 2-Furanol as a Chemical Intermediate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Furanol

Cat. No.: B3349493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Furanol**, also known as 2-hydroxyfuran, is a heterocyclic organic compound that holds significant importance as a versatile chemical intermediate. Its structure, characterized by a five-membered furan ring bearing a hydroxyl group at the 2-position, allows it to exist in a tautomeric equilibrium with 2(5H)-furanone. This dynamic relationship, coupled with the inherent reactivity of the furan moiety, makes **2-furanol** a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and flavor compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of **2-furanol**, with a particular focus on its applications as a strategic building block in organic synthesis and drug development.

## Physicochemical and Spectroscopic Properties of 2-Furanol

A thorough understanding of the physical and spectroscopic properties of **2-furanol** is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **2-Furanol**

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	84.07 g/mol	[1][2]
CAS Number	22125-63-9	[1][2]
Boiling Point	166.5 ± 8.0 °C at 760 mmHg (Predicted for tetrahydro-5-methyl derivative)	[3]
Density	1.1 ± 0.1 g/cm <sup>3</sup> (Predicted for tetrahydro-5-methyl derivative)	[3]

Table 2: Spectroscopic Data of **2-Furanol**

Spectroscopy	Data	Reference
<sup>1</sup> H NMR	Data not explicitly available in search results.	
<sup>13</sup> C NMR	Data not explicitly available in search results.	
IR Spectroscopy	Data not explicitly available in search results.	
Mass Spectrometry	Data available for tetrahydro-2-methyl- derivative.	[4]

Note: Experimental spectroscopic data for **2-furanol** is not readily available in the public domain. The data for related tetrahydrofuran derivatives can provide some indication of expected spectral features.

## Synthesis of 2-Furanol

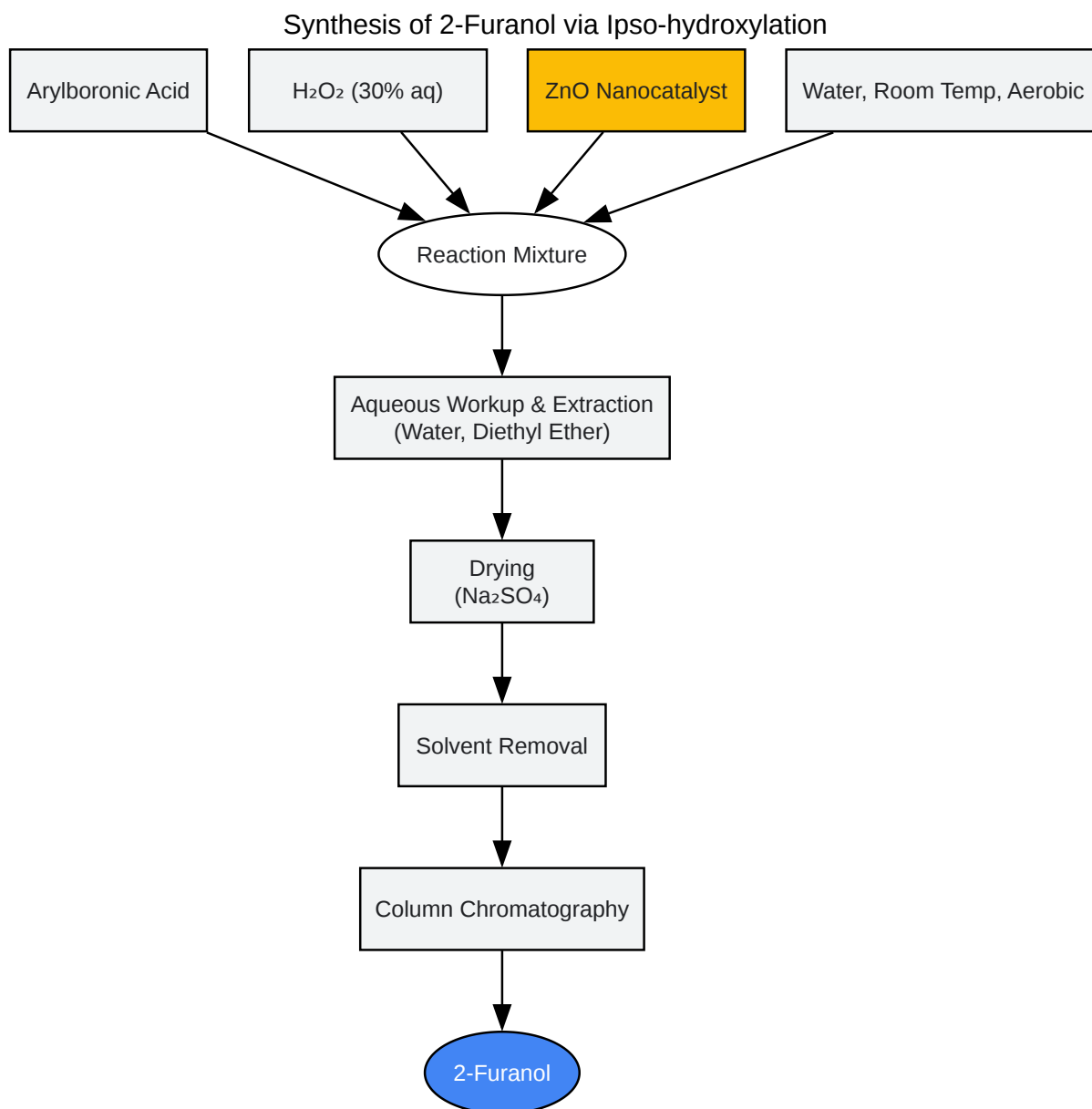
The synthesis of **2-furanol** can be approached through several synthetic routes, each with its own advantages and limitations. A prominent method involves the ipso-hydroxylation of furan-2-boronic acid derivatives.

## Synthesis via Ipso-hydroxylation of Arylboronic Acids

A high-yielding and chemoselective method for the synthesis of **2-furanol** involves the zinc oxide nanoparticle-catalyzed ipso-hydroxylation of a corresponding arylboronic acid in the presence of hydrogen peroxide.<sup>[1]</sup>

### Experimental Protocol:

- Materials: Arylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (0.2 mL), ZnO nanocatalyst (5 mol%), water (2 mL), diethyl ether, brine, anhydrous sodium sulfate.<sup>[1]</sup>
- Procedure:
  - In a 50 mL round-bottomed flask, a mixture of the arylboronic acid, hydrogen peroxide, and ZnO nanocatalyst in water is stirred at room temperature under aerobic conditions.<sup>[1]</sup>
  - The reaction progress is monitored by thin-layer chromatography (TLC).<sup>[1]</sup>
  - Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).<sup>[1]</sup>
  - The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.<sup>[1]</sup>
  - The solvent is removed under reduced pressure using a rotary evaporator.<sup>[1]</sup>
  - The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford the desired **2-furanol**.<sup>[1]</sup>
- Yield: 92%.<sup>[1]</sup>
- Characterization: The product is identified by <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy.<sup>[1]</sup>



[Click to download full resolution via product page](#)

### Synthesis of **2-Furanol** Workflow

## Reactivity and Role as a Chemical Intermediate

The chemical utility of **2-furanol** is largely defined by its tautomeric equilibrium with 2(5H)-furanone (a butenolide) and the reactivity of both forms. This equilibrium is a critical consideration in its application as a synthetic intermediate.

## Tautomerism of 2-Furanol

**2-Furanol** exists in a dynamic equilibrium with its more stable tautomer, 2(5H)-furanone. This keto-enol-like tautomerism is fundamental to its reactivity, allowing it to react as either the aromatic hydroxy-furan or the unsaturated lactone. The equilibrium can be influenced by solvent, pH, and temperature.

### 2-Furanol and 2(5H)-Furanone Tautomerism

## Reactions as a Nucleophile and Electrophile

The hydroxyl group of **2-furanol** allows it to act as a nucleophile in reactions such as esterification and etherification. Conversely, the electron-rich furan ring can undergo electrophilic aromatic substitution. In its 2(5H)-furanone form, the molecule possesses an electrophilic center at the carbonyl carbon and is susceptible to conjugate addition at the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated lactone system.

## Applications in Drug Development and Synthesis

The furanone core, readily accessible from **2-furanol**, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

## Precursor to Biologically Active Furanone Derivatives

2-Furanone derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties.<sup>[5][6]</sup> The synthesis of these derivatives often involves the modification of the furanone ring, which can be conceptually derived from **2-furanol**. For instance, 2-furanones can be converted to other biologically active heterocyclic compounds like pyrrolones and pyridazinones.<sup>[6]</sup>

## Role in the Synthesis of Antiviral and Antibacterial Compounds

2-Furyl methanol, a reduction product of a **2-furanol** tautomer's precursor (furfural), serves as an important intermediate in the synthesis of various antiviral, antibacterial, and antifungal compounds.<sup>[7]</sup> This highlights the potential of the **2-furanol** scaffold as a starting point for the synthesis of a diverse range of therapeutic agents.

While direct, detailed examples of blockbuster drugs synthesized from **2-furanol** as a key intermediate are not prevalent in the readily available literature, the frequent appearance of the furanone moiety in bioactive molecules underscores the importance of understanding the chemistry of its 2-hydroxyfuran tautomer.

## Conclusion

**2-Furanol**, through its tautomeric relationship with 2(5H)-furanone, represents a versatile and valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and an electrophile, combined with the biological significance of the furanone scaffold, makes it a compound of considerable interest to researchers in drug discovery and development. While detailed spectroscopic and a wider range of synthetic protocols for **2-furanol** itself would further enhance its utility, the existing knowledge of its chemistry provides a solid foundation for its application in the synthesis of novel and complex molecular architectures with potential therapeutic applications. Further exploration into the reactivity of **2-furanol** and its direct incorporation into drug synthesis pipelines is a promising area for future research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Furanol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Furanol | C<sub>4</sub>H<sub>4</sub>O<sub>2</sub> | CID 179383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Furanol, tetrahydro-2-methyl- [webbook.nist.gov]
- 5. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [The Pivotal Role of 2-Furanol as a Chemical Intermediate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349493#role-of-2-furanol-as-a-chemical-intermediate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)